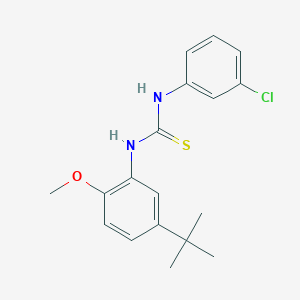

![molecular formula C14H22N2O3S B4736874 3-{4-[(dimethylamino)sulfonyl]phenyl}-N-isopropylpropanamide](/img/structure/B4736874.png)

3-{4-[(dimethylamino)sulfonyl]phenyl}-N-isopropylpropanamide

Overview

Description

3-{4-[(dimethylamino)sulfonyl]phenyl}-N-isopropylpropanamide is a chemical compound that belongs to the class of sulfonamides, a group known for its wide range of biological activities including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. Sulfonamides are characterized by the presence of the sulfonamide group, a key functional moiety contributing to their diverse pharmacological activities.

Synthesis Analysis

The synthesis of sulfonamides, including 3-{4-[(dimethylamino)sulfonyl]phenyl}-N-isopropylpropanamide, typically involves the coupling of a suitable amine with a sulfonyl chloride under basic conditions. This process allows for the formation of a wide variety of sulfonamide derivatives by varying the amine and sulfonyl chloride reactants. Direct C–N bond formation through N-heteroarylation of sulfonamides has been highlighted as a preferred method due to its efficiency and the reduction of genotoxicity associated with traditional methods.

Molecular Structure Analysis

The molecular structure of sulfonamides is crucial for their biological activity. The sulfonamide group acts as a bioisostere for carboxyl, phenolic hydroxyl, and amide groups, enabling sulfonamides to mimic the biological activities of structurally similar compounds. The spatial arrangement of the sulfonamide group in relation to other functional groups in the molecule determines its ability to interact with biological targets, influencing its pharmacological effects.

Chemical Reactions and Properties

Sulfonamides, including 3-{4-[(dimethylamino)sulfonyl]phenyl}-N-isopropylpropanamide, can undergo various chemical reactions, primarily due to the reactivity of the sulfonamide group. These compounds can participate in hydrogen bonding, which is essential for their interaction with biological molecules. The sulfonamide group's ability to accept and donate hydrogen bonds contributes to the compound's solubility, stability, and biological activity.

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the sulfonamide group. These properties are crucial for the compound's bioavailability and pharmacokinetics, affecting its absorption, distribution, metabolism, and excretion in the body.

Chemical Properties Analysis

Sulfonamides exhibit a range of chemical properties, including acid-base behavior, due to the presence of the sulfonamide group. This group can exist in different protonation states depending on the pH of the environment, which affects the compound's reactivity and interactions with biological targets. The chemical stability of sulfonamides is also an important consideration, as it influences their shelf life and suitability for use in various pharmaceutical formulations.

- (Ghosh, Pal, & Hajra, 2023) discusses the N‐heteroarylation of sulfonamides and its significance in the synthesis of bioactive compounds.

- (Azevedo-Barbosa et al., 2020) provides an overview of the medicinal chemistry aspects of sulfonamides, including their antibacterial and antitumor properties.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-[4-(dimethylsulfamoyl)phenyl]-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S/c1-11(2)15-14(17)10-7-12-5-8-13(9-6-12)20(18,19)16(3)4/h5-6,8-9,11H,7,10H2,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNIMRKAXJFQPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(dimethylsulfamoyl)phenyl]-N-(propan-2-yl)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{[(3-imino-3H-benzo[f]chromen-2-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4736796.png)

![4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4736799.png)

![2-[1-(2-chlorobenzyl)-3-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4736803.png)

![methyl (5-{3-bromo-4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4736816.png)

![4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4736820.png)

![2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4736826.png)

![N-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B4736842.png)

![4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B4736847.png)

![4-methyl-N-{2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4736854.png)

![3-allyl-5-{[5-(1H-benzimidazol-2-ylthio)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4736877.png)

![5-[(2-chloroethyl)amino]-3-methyl-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4736898.png)

![methyl 4-({[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4736904.png)